Cas no 2171607-41-1 (10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane)

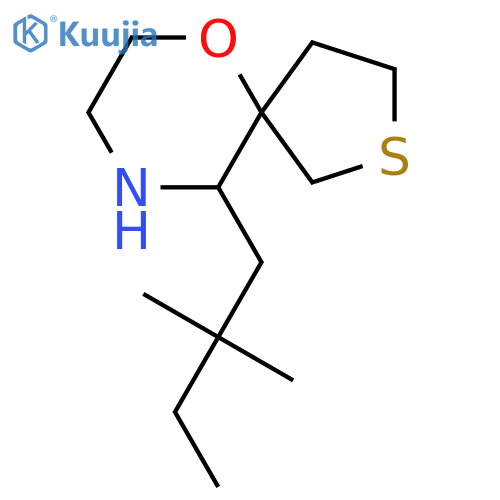

2171607-41-1 structure

商品名:10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane

- EN300-1641810

- 10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane

- 2171607-41-1

-

- インチ: 1S/C13H25NOS/c1-4-12(2,3)9-11-13(5-8-16-10-13)15-7-6-14-11/h11,14H,4-10H2,1-3H3

- InChIKey: BRTUAFVPKZYTMZ-UHFFFAOYSA-N

- ほほえんだ: S1CCC2(C1)C(CC(C)(C)CC)NCCO2

計算された属性

- せいみつぶんしりょう: 243.16568559g/mol

- どういたいしつりょう: 243.16568559g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1641810-10000mg |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 10000mg |

$6882.0 | 2023-09-22 | ||

| Enamine | EN300-1641810-5000mg |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 5000mg |

$4641.0 | 2023-09-22 | ||

| Enamine | EN300-1641810-50mg |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 50mg |

$1344.0 | 2023-09-22 | ||

| Enamine | EN300-1641810-5.0g |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 5g |

$4641.0 | 2023-06-04 | ||

| Enamine | EN300-1641810-0.25g |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 0.25g |

$1472.0 | 2023-06-04 | ||

| Enamine | EN300-1641810-0.1g |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 0.1g |

$1408.0 | 2023-06-04 | ||

| Enamine | EN300-1641810-2.5g |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 2.5g |

$3136.0 | 2023-06-04 | ||

| Enamine | EN300-1641810-0.5g |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 0.5g |

$1536.0 | 2023-06-04 | ||

| Enamine | EN300-1641810-500mg |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 500mg |

$1536.0 | 2023-09-22 | ||

| Enamine | EN300-1641810-250mg |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane |

2171607-41-1 | 250mg |

$1472.0 | 2023-09-22 |

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane 関連文献

-

Archana K. Sahu,Ramanjaneyulu Unnava,Bipin K. Behera,Anil K. Saikia Org. Biomol. Chem., 2021,19, 2430-2435

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2171607-41-1 (10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬